molecular formula C18H22N4O4 B1229615 4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

Cat. No. B1229615
M. Wt: 358.4 g/mol
InChI Key: MFRHFEWSEQENDR-UHFFFAOYSA-N
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Description

4-[(4-ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one is a member of methoxybenzenes.

Scientific Research Applications

Anticancer and Antiviral Activities

  • Synthesis and Biological Activities : A study highlighted the synthesis of compounds related to the given chemical structure, demonstrating selective inhibition of leukemia cell lines and high activity against the Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Chiral Isomers and Biological Systems

  • Metabolic Studies and Biological Activity : Research on chiral isomers of compounds similar to the given chemical indicated significant activity in several biological systems, with the S-isomer showing more potency than the R-isomer (Temple & Rener, 1992).

Annular Tautomerism in Pyrazoles

  • Structural and Tautomerism Studies : The study of NH-pyrazoles, closely related to the given compound, involved understanding their structural properties and tautomerism both in solution and solid-state (Cornago et al., 2009).

Synthesis Methods and Catalysis

  • Efficient Synthesis Techniques : A green, simple, and efficient method for synthesizing pyranopyrazoles was reported, using isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).

Biological Evaluation for Diabetes

Crystal Structures and Molecular Interactions

  • Crystallographic Analysis : The study of molecules containing components similar to the given compound emphasized their crystal structures and molecular interactions, highlighting the importance of such analyses in understanding the properties of these compounds (Archana et al., 2022).

properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(4-ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C18H22N4O4/c1-5-26-12-7-6-11(8-13(12)25-4)16(14-9(2)19-21-17(14)23)15-10(3)20-22-18(15)24/h6-8,16H,5H2,1-4H3,(H2,19,21,23)(H2,20,22,24)

InChI Key

MFRHFEWSEQENDR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Reactant of Route 2
4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Reactant of Route 4
Reactant of Route 4
4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Reactant of Route 5
Reactant of Route 5
4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

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